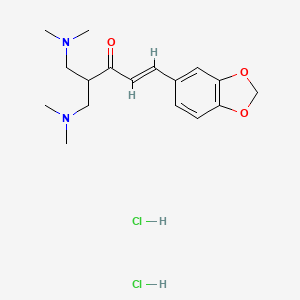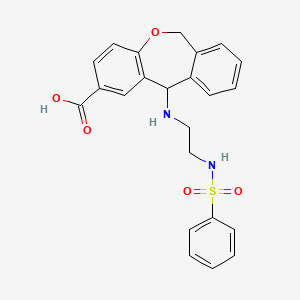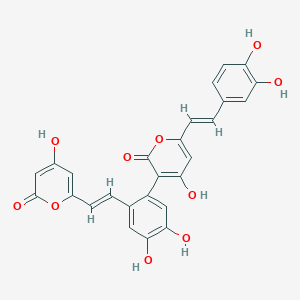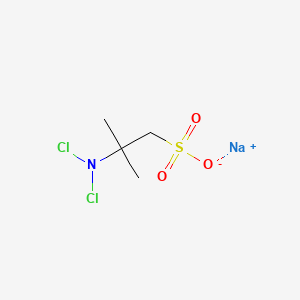
Auriclosene monosodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auriclosene monosodium, also known as NVC-422, is a broad-spectrum, fast-acting topical anti-infective agent. It has been investigated for its potential in treating various microbial infections, including antibiotic-resistant microbes. This compound has been used in clinical trials for conditions such as bacterial conjunctivitis, impetigo, and asymptomatic bacteriuria .
Méthodes De Préparation
The synthesis of auriclosene monosodium involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylpropane-1-sulfonic acid with sodium hypochlorite to form the desired compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the monosodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Auriclosene monosodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
Auriclosene monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organosulfonic acids and their derivatives.
Biology: The compound is investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Clinical trials have explored its use in treating bacterial conjunctivitis, impetigo, and other infections.
Industry: This compound is used in the development of new antimicrobial agents and formulations for topical applications
Mécanisme D'action
The mechanism of action of auriclosene monosodium involves its antimicrobial properties. It acts by disrupting the cell membranes of microbial pathogens, leading to cell lysis and death. The compound targets various molecular pathways involved in microbial survival, making it effective against a broad spectrum of bacteria .
Comparaison Avec Des Composés Similaires
Auriclosene monosodium belongs to the class of organosulfonic acids. Similar compounds include:
N-chlorotaurine: Another antimicrobial agent with similar properties.
Sodium hypochlorite: A widely used disinfectant with broad-spectrum antimicrobial activity.
Chloramine-T: An antimicrobial agent used in various applications. This compound is unique due to its specific structure, which provides enhanced stability and efficacy compared to other similar compounds .
Propriétés
Numéro CAS |
1073913-47-9 |
|---|---|
Formule moléculaire |
C4H8Cl2NNaO3S |
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
sodium;2-(dichloroamino)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H9Cl2NO3S.Na/c1-4(2,7(5)6)3-11(8,9)10;/h3H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
NMHCZZRJHKDTBE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



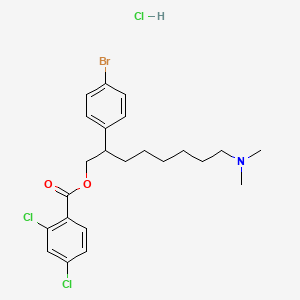
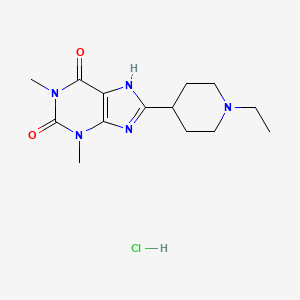
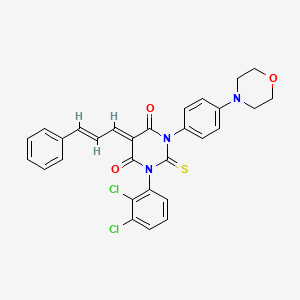
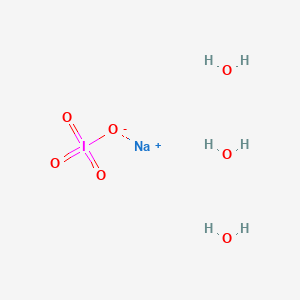
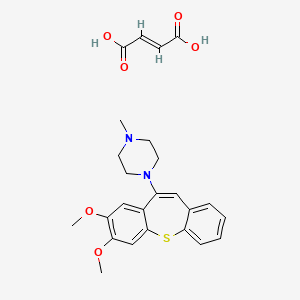
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
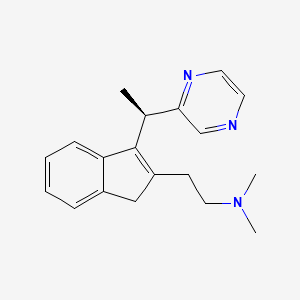
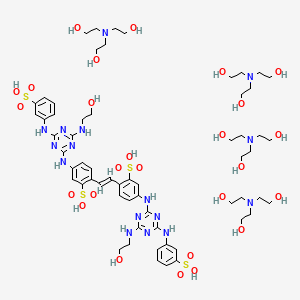
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
